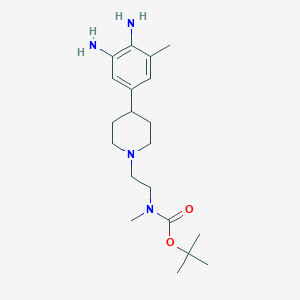

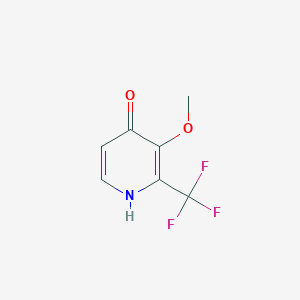

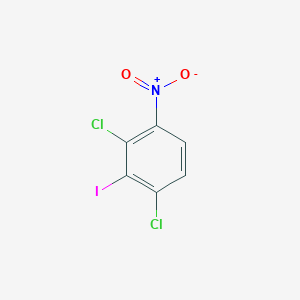

![molecular formula C8H6N2OS B1404352 Thieno[2,3-b]pyridine-2-carboxamide CAS No. 1824270-94-1](/img/structure/B1404352.png)

Thieno[2,3-b]pyridine-2-carboxamide

Overview

Description

Thieno[2,3-b]pyridine-2-carboxamide belongs to the class of organic compounds known as thienopyridines. These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring . It is a small molecule and is considered experimental .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing thieno[2,3-b]pyridines. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene .Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring fused to a pyridine ring. The thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom. The pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .Chemical Reactions Analysis

One study reported the noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .Physical and Chemical Properties Analysis

This compound has a molecular weight of 178.234 and a chemical formula of C8H8N3S .Scientific Research Applications

Antiproliferative and Anti-Cancer Properties

- Thieno[2,3-b]pyridine-2-carboxamide derivatives have demonstrated significant anti-proliferative activity against various human cancer cell lines, including breast cancer. The compounds achieve this by targeting lipophilic regions in the active site of the enzyme phosphoinositide phospholipase C (PI-PLC). Certain structural modifications, such as appending a propyl-aryl group, have shown to enhance this activity (Haverkate et al., 2021).

Enhancement of Aqueous Solubility

- Improving the solubility of this compound analogues while retaining anti-proliferative properties has been a focus of research. Modifications, including the introduction of polar groups such as alcohols, ketones, and substituted amine groups, have been found effective in enhancing solubility (Haverkate et al., 2021).

Antimicrobial Properties

- This compound derivatives have also shown promise as antimicrobial agents, with certain compounds exhibiting significant activity against bacterial strains such as Escherichia coli, S. typhi, S. aureus, and B. subtilis, as well as antituberculosis activity (Chambhare et al., 2003).

Bone Formation Enhancement

- A helioxanthin-derivative of this compound, 4-(4-methoxyphenyl)pyrido[40,30:4,5]this compound (TH), has shown significant osteogenic effects, inducing new bone formation both ex vivo and in vivo. This could have implications for bone-regenerative medicine (Nakajima et al., 2010).

Modulating Multidrug Resistance (MDR)

- This compound derivatives have been found to modulate multidrug resistance by inhibiting BCRP1, P-gp, and MRP1, potentially improving the effectiveness of chemotherapeutic agents (Krauze et al., 2014).

Future Directions

Thieno[2,3-b]pyridines have demonstrated excellent anti-proliferative activity against human cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231 . Future research may focus on improving their anti-proliferative activity, particularly by targeting an adjacent lipophilic pocket in the putative target enzyme phosphoinositide phospholipase C (PI-PLC) .

Mechanism of Action

Target of Action

Thieno[2,3-b]pyridine-2-carboxamide primarily targets Trypsin-1 and Urokinase-type plasminogen activator . These enzymes play crucial roles in various biological processes, including digestion and fibrinolysis, respectively .

Mode of Action

It’s believed to inhibit the activity of its target enzymes, thereby modulating their biological functions

Biochemical Pathways

It’s suggested that this compound may impact theglycosphingolipid (GSL) expression in cancer cells . Changes in GSL expression can influence various cellular processes, including cell adhesion, signal transduction, and cell proliferation .

Result of Action

This compound has been shown to exhibit anti-proliferative activity against certain cancer cell lines . For instance, it can reduce the percentage of cancer stem cells and induce apoptosis (programmed cell death) in ovarian tumor cell lines . These effects suggest a potential role for this compound in cancer therapy.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of certain lipophilic pockets in the active site of the target enzyme can affect the compound’s binding and activity . .

Biochemical Analysis

Biochemical Properties

Thieno[2,3-b]pyridine-2-carboxamide plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit phosphoinositide-specific phospholipase C-γ (PLC-γ), an enzyme involved in cell motility and tumor invasion . This inhibition is significant as it can potentially prevent the spread of cancer cells. Additionally, this compound interacts with various kinases, modulating their activity and influencing cellular signaling pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PLC-γ can alter cell motility and invasion, which is particularly relevant in cancer research . Furthermore, this compound has been shown to impact the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By inhibiting PLC-γ, it prevents the hydrolysis of phosphoinositides, leading to altered cell signaling and reduced cell motility . Additionally, this compound can modulate the activity of various kinases, resulting in changes in phosphorylation states and downstream signaling events . These interactions ultimately lead to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular signaling and gene expression, leading to prolonged changes in cell behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth and reduce cell motility without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For example, this compound has been observed to accumulate in the cytoplasm and nucleus, where it can exert its effects on cellular signaling and gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . Post-translational modifications and targeting signals play a role in directing this compound to specific compartments, ensuring its proper function within the cell .

Properties

IUPAC Name |

thieno[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-7(11)6-4-5-2-1-3-10-8(5)12-6/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGHULSMJIVVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

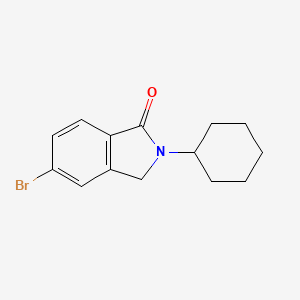

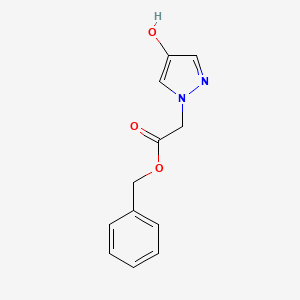

![3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1404271.png)

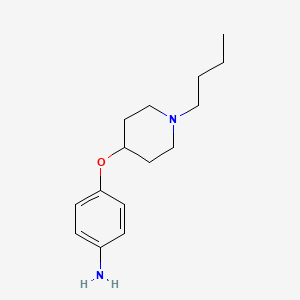

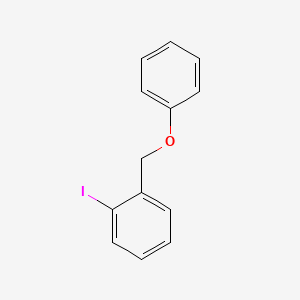

![2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1404279.png)

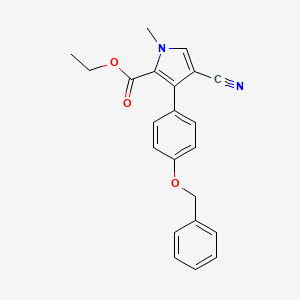

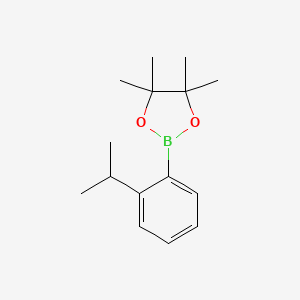

![1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1404282.png)